(E)-N-methyl-N,N'-bis(phenylsulfonyl)benzimidamide
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Overview
Description
(E)-N-methyl-N,N’-bis(phenylsulfonyl)benzimidamide is an organic compound that belongs to the class of benzimidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities . They have been associated with anticancer activities, suggesting potential interactions with cellular targets involved in cancer progression .
Mode of Action
For instance, some benzimidazole derivatives have been reported to inhibit carbonic anhydrase IX, a protein overexpressed in many solid tumors .
Biochemical Pathways
Benzimidazole derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of drug compounds is a critical aspect of drug discovery and development, influencing their bioavailability and therapeutic efficacy .
Result of Action
Benzimidazole derivatives have been associated with various biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of drug compounds, affecting their stability, efficacy, and overall therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methyl-N,N’-bis(phenylsulfonyl)benzimidamide typically involves the reaction of benzimidamide with methylating agents and phenylsulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (E)-N-methyl-N,N’-bis(phenylsulfonyl)benzimidamide may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N-methyl-N,N’-bis(phenylsulfonyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-N-methyl-N,N’-bis(phenylsulfonyl)benzimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzimidamide: Lacks the phenylsulfonyl groups, resulting in different reactivity and applications.
N,N’-bis(phenylsulfonyl)benzimidamide: Similar structure but without the methyl group, affecting its chemical properties and uses.
Uniqueness
(E)-N-methyl-N,N’-bis(phenylsulfonyl)benzimidamide is unique due to the presence of both methyl and phenylsulfonyl groups, which confer specific chemical reactivity and stability. This makes it suitable for applications requiring these properties, distinguishing it from other benzimidamide derivatives.
Properties
IUPAC Name |
N,N'-bis(benzenesulfonyl)-N-methylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-22(28(25,26)19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)21-27(23,24)18-13-7-3-8-14-18/h2-16H,1H3/b21-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSDGCCCSYBLJA-QZQOTICOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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